2,5-Dibromo-4-(trifluoromethyl)thiazole
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Overview
Description
2,5-Dibromo-4-(trifluoromethyl)thiazole is a useful research compound. Its molecular formula is C4Br2F3NS and its molecular weight is 310.91. The purity is usually 95%.
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Scientific Research Applications
Chemical Reactions and Synthesis
Reactions with Electrophiles : The treatment of related thiazole compounds with various electrophiles has been explored. For instance, a study demonstrated that treating 2-trifluoroacetamido-4-(trifluoromethyl)thiazole with n-butyllithium created a reactive dianion, which could be further reacted with different electrophiles, indicating potential for diverse chemical synthesis (South & Van Sant, 1991).
Synthon for Drug Discovery : The compound has been used as a synthon in drug discovery. A research demonstrated the synthesis of 1,3-dibromo-1,1-difluoro-2-propanone, which can react with aromatic amines and sodium thiocyanate to lead to thiazoles, showcasing its role in the development of new drugs (Colella et al., 2018).
Material Science and Electronics
- Polythiazoles for Conductivity : Thiazole derivatives have been synthesized for use in materials science, particularly in creating conductive polymers. For example, a study on poly(thiazole-2,5-diyl) and similar polymers revealed their potential in forming semiconducting materials (Maruyama, Suganuma, & Yamamoto, 1995).
Fluorescence and Luminescence Studies
- Fluorescent Thiazoles : The creation of highly fluorescent thiazoles, including 4-hydroxythiazoles, has been a subject of research, offering applications in areas like optical materials and sensors. The synthesis of these compounds and their fluorescence properties have been explored (Kammel et al., 2016).
Sensor Development
- Thiazole-Based Sensors : Thiazole derivatives have been investigated for their potential in sensor applications. For instance, a study described the synthesis of a thiazole-based conjugated polymer used as a colorimetric sensor for the visual detection of certain metal ions (Li et al., 2015).
Pharmaceutical Applications
- Anticancer Activity : Research has been conducted on thiazole derivatives for their potential anticancer activity. A study synthesized novel thiazole-5-carboxamide derivatives and evaluated their efficacy against various cancer cell lines (Cai et al., 2016).
Corrosion Inhibition
- Corrosion Inhibitor Studies : Thiazole compounds have been investigated as corrosion inhibitors, with some studies examining their effectiveness in protecting metals like steel in acidic solutions (Bentiss et al., 2007).
Safety and Hazards
The safety data sheet for a related compound, “Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid”, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contamination with oxidising agents as ignition may result .
Future Directions
Thiazoles, including “2,5-Dibromo-4-(trifluoromethyl)thiazole”, have been reported with a variety of biological activities such as antibacterial, antifungal, antiviral, anti-inflammatory, anticancer, antitubercular, antiplasmodial, antiallergic, anti-inflammatory, antipsychotropic, and antiarthritic . Therefore, they are considered promising scaffolds for the development of new drugs . The fungicidal activities of thiazole-5-carboxanilides, a class of compounds related to “this compound”, were screened and the results were remarkable .
Mechanism of Action
Target of Action
The primary target of 2,5-Dibromo-4-(trifluoromethyl)thiazole is the succinate dehydrogenase enzyme in the mitochondrial electron transport chain of fungi . This enzyme plays a crucial role in the energy production process of the cell.
Mode of Action
this compound acts as a succinate dehydrogenase inhibitor . It interferes with the succinate ubiquinone reductase in the mitochondrial electron transport chain of fungi . This interference disrupts the energy production process, leading to the death of the fungal cell.
Biochemical Pathways
The affected biochemical pathway is the mitochondrial electron transport chain, specifically the step involving the conversion of succinate to fumarate . The inhibition of this step by this compound disrupts the entire energy production process, leading to the death of the fungal cell.
Result of Action
The result of the action of this compound is the death of the fungal cell . By inhibiting a crucial enzyme in the energy production process, the compound causes the cell to run out of energy and die.
Properties
IUPAC Name |
2,5-dibromo-4-(trifluoromethyl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Br2F3NS/c5-2-1(4(7,8)9)10-3(6)11-2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGZFYCKSVWQQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SC(=N1)Br)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Br2F3NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.